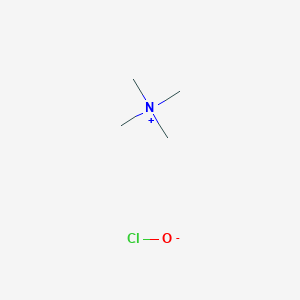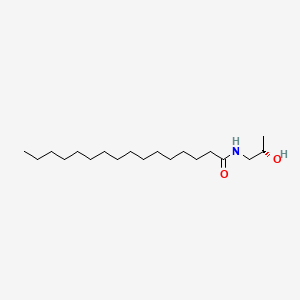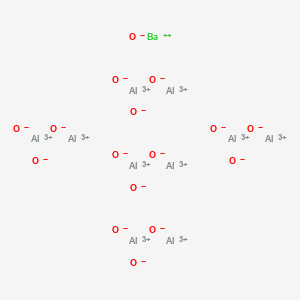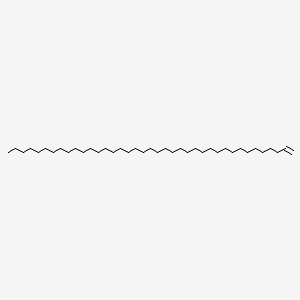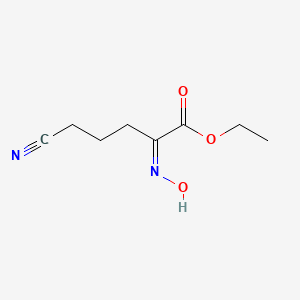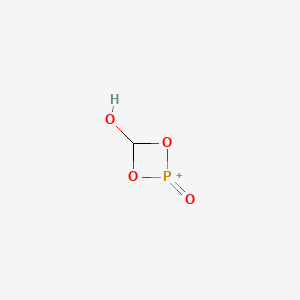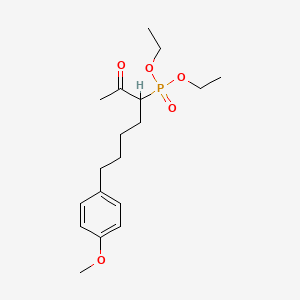![molecular formula C12H22O2 B12662115 6-Pentyl-1,4-dioxaspiro[4.4]nonane CAS No. 94113-44-7](/img/structure/B12662115.png)
6-Pentyl-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pentyl-1,4-dioxaspiro[44]nonane is a chemical compound belonging to the spiroketal family Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds with lactones. One common method is the reaction of pentyl-substituted lactones with diols under acidic conditions to form the spiroketal structure . The reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, and the process may require refluxing to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Pentyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroketals.
Applications De Recherche Scientifique
6-Pentyl-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with spiroketal structures.
Mécanisme D'action
The mechanism of action of 6-Pentyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[4.4]nonane: A structurally related compound with similar chemical properties but different biological activities.
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiroketal with distinct reactivity and applications in organic synthesis.
Uniqueness: 6-Pentyl-1,4-dioxaspiro[4.4]nonane is unique due to its pentyl substitution, which imparts specific chemical and physical properties. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
94113-44-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
9-pentyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-6-11-7-5-8-12(11)13-9-10-14-12/h11H,2-10H2,1H3 |
Clé InChI |
ZBBPBGZPDYTISN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



